![molecular formula C10H13N3O B2880597 5-Tert-butylpyrazolo[1,5-A]pyrimidin-7-OL CAS No. 874765-22-7](/img/structure/B2880597.png)

5-Tert-butylpyrazolo[1,5-A]pyrimidin-7-OL

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

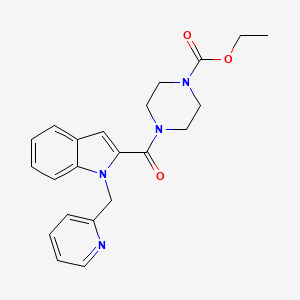

5-Tert-butylpyrazolo[1,5-A]pyrimidin-7-OL is a chemical compound with the molecular formula C10H13N3O and a molecular weight of 191.23 . Its IUPAC name is 5-tert-butylpyrazolo [1,5-a]pyrimidin-7 (4H)-one . It is typically stored at room temperature and appears as a powder .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines has been widely studied . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .Molecular Structure Analysis

The molecular structure of 5-Tert-butylpyrazolo[1,5-A]pyrimidin-7-OL consists of a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .Physical And Chemical Properties Analysis

5-Tert-butylpyrazolo[1,5-A]pyrimidin-7-OL is a powder that is stored at room temperature . It has a molecular weight of 191.23 .Scientific Research Applications

Medicine: Anticancer Potential

This compound has been explored for its anticancer properties. A study demonstrated that certain derivatives exhibit inhibitory effects against breast cancer cell lines, such as MCF-7, with IC50 values indicating potent activity . This suggests that 5-Tert-butylpyrazolo[1,5-A]pyrimidin-7-OL could serve as a scaffold for developing new anticancer agents.

Agriculture: Plant Protection

In the agricultural sector, pyrazolo[1,5-a]pyrimidine derivatives are being investigated for their potential use in plant protection. These compounds have shown diverse pharmacological activities and could mimic biogenic purines, making them candidates for development into drugs that could protect crops from pests and diseases .

Material Science: Synthesis of Hybrid Molecules

The compound is used in the synthesis of hybrid molecules, particularly glycohybrids, which are significant in the pharmaceutical industry. Over 60% of drug candidates consist of hybrid molecules, and the efficient synthesis of these from pyrazolo[1,5-a]pyrimidines is a valuable application .

Chemical Synthesis: Building Blocks

5-Tert-butylpyrazolo[1,5-A]pyrimidin-7-OL serves as a building block in chemical synthesis. It’s used to create a wide range of compounds, including those with potential biological activities. Its derivatives are synthesized using various methods, including copper-catalyzed approaches .

Analytical Research: Antimicrobial and Cytotoxic Activities

In analytical research, derivatives of 5-Tert-butylpyrazolo[1,5-A]pyrimidin-7-OL have been synthesized and evaluated for their antimicrobial and cytotoxic activities. These studies are crucial for discovering new drugs and understanding the compound’s interactions at the molecular level .

Safety and Hazards

The safety information for 5-Tert-butylpyrazolo[1,5-A]pyrimidin-7-OL indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of inadequate ventilation, respiratory protection should be worn .

Future Directions

Pyrazolo[1,5-a]pyrimidines have attracted a great deal of attention in medicinal chemistry and material science due to their significant photophysical properties . They have shown potential as antitumor scaffolds and enzymatic inhibitors , which could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core . This suggests promising future directions for the research and development of 5-Tert-butylpyrazolo[1,5-A]pyrimidin-7-OL and related compounds.

properties

IUPAC Name |

5-tert-butyl-1H-pyrazolo[1,5-a]pyrimidin-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O/c1-10(2,3)7-6-9(14)13-8(12-7)4-5-11-13/h4-6,11H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUDRNDVTYDBEJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=O)N2C(=N1)C=CN2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Tert-butylpyrazolo[1,5-A]pyrimidin-7-OL | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-fluorobenzene)sulfonyl]-N-(2-phenylethyl)piperidine-4-carboxamide](/img/structure/B2880515.png)

![(Z)-2-Cyano-3-[4-(difluoromethoxy)phenyl]-N,N-diethylprop-2-enamide](/img/structure/B2880524.png)

![N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclopropanecarboxamide](/img/structure/B2880525.png)

![N-(3-ethylphenyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2880527.png)

![Methyl 3-{4-[(benzylsulfonyl)amino]phenoxy}-2-thiophenecarboxylate](/img/structure/B2880528.png)

![7-methyl-3-(2-phenylethyl)-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2880536.png)

![1-benzyl-N-(3-ethoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2880537.png)